molecular formula C6H13NO6S B7771335 Cysteamine Bitartrate

Cysteamine Bitartrate

カタログ番号: B7771335
分子量: 227.24 g/mol
InChIキー: NSKJTUFFDRENDM-ZVGUSBNCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Cysteamine Bitartrate is synthesized through a series of chemical reactions involving cysteamine and bitartrate. The synthetic route typically involves the reaction of cysteamine with tartaric acid to form this compound. The reaction conditions are carefully controlled to ensure the purity and efficacy of the final product .

Industrial production of this compound involves large-scale synthesis under Good Manufacturing Practices (GMP) to ensure the quality and safety of the medication. The process includes rigorous quality control measures to monitor the purity, potency, and stability of the compound .

化学反応の分析

Cysteamine Bitartrate undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include reducing agents like dithiothreitol (DTT) and oxidizing agents like hydrogen peroxide. The major products formed from these reactions are cysteine and cystamine .

科学的研究の応用

Cysteamine Bitartrate has several scientific research applications, including:

作用機序

Cysteamine Bitartrate works by reducing the amount of cystine in cells. The active substance, cysteamine, reacts with cystine to form cysteine and a cysteine-cysteamine salt. This reaction allows the body to remove the cysteine-cysteamine salt from cells, thereby reducing the cystine levels and limiting organ damage .

生物活性

Cysteamine bitartrate is an FDA-approved therapeutic agent primarily used for the treatment of nephropathic cystinosis, a rare genetic disorder characterized by the accumulation of cystine within lysosomes, leading to cellular damage. This compound serves as a cystine-depleting agent and has been postulated to possess broader biological activities, including antioxidant properties and potential therapeutic effects in various mitochondrial diseases.

This compound acts by engaging in disulfide exchange, which facilitates the conversion of cystine to cysteine, thus reducing lysosomal cystine accumulation. Additionally, it is believed to enhance the biosynthesis of glutathione, a potent antioxidant that plays a critical role in cellular defense against oxidative stress .

Key Biological Activities

  • Antioxidant Effects : this compound has been shown to reduce oxidative stress in cellular models by enhancing glutathione levels and modulating redox signaling pathways.
  • Mitochondrial Protection : In studies involving various model organisms (e.g., Caenorhabditis elegans, zebrafish), this compound improved mitochondrial membrane potential and reduced oxidative burden, indicating its potential for protecting against mitochondrial dysfunction .
  • Neuroprotective Properties : Preliminary studies suggest that this compound may offer neuroprotective benefits in conditions such as infantile neuronal ceroid lipofuscinosis (INCL) by promoting lysosomal function and reducing neuroinflammation .

Pre-Clinical Studies

A systematic evaluation of this compound across different species revealed a narrow therapeutic window. Concentrations above 1 mM were associated with toxicity, while micromolar concentrations demonstrated beneficial effects on cell viability and mitochondrial function:

Concentration (μM)Effect on Mitochondrial FunctionEffect on Cell Viability
10Improved membrane potentialEnhanced survival
100Reduced oxidative stressModest improvement
1000Toxicity observedImpaired development

In C. elegans models with complex I deficiency, treatment with this compound significantly improved fecundity but did not extend lifespan .

Clinical Case Studies

A pilot study involving patients with INCL assessed the combined effects of this compound and N-acetylcysteine. The outcomes were measured through brain imaging and metabolic profiling:

  • Patient Demographics : 10 children aged 6 months to 3 years.
  • Treatment Regimen : Oral administration of 60 mg/kg/day of both agents.
  • Findings :
    • Brain volume measurements indicated stabilization in some patients.
    • Electroencephalography results suggested a delay in disease progression compared to historical controls.

This study highlights the potential for this compound to not only manage symptoms but also influence disease trajectory in neurodegenerative conditions .

Pharmacokinetics and Safety

Recent investigations into a novel sustained-release formulation of this compound (PO-001) demonstrated improved pharmacokinetic profiles compared to immediate-release forms. This formulation aims to maintain consistent therapeutic levels over extended periods while minimizing side effects associated with peak concentrations .

特性

IUPAC Name

2-aminoethanethiol;(2R,3R)-2,3-dihydroxybutanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O6.C2H7NS/c5-1(3(7)8)2(6)4(9)10;3-1-2-4/h1-2,5-6H,(H,7,8)(H,9,10);4H,1-3H2/t1-,2-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSKJTUFFDRENDM-ZVGUSBNCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS)N.C(C(C(=O)O)O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CS)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

60-23-1 (Parent), 1523606-58-7 (monohydrate salt/solvate), 87-69-4 (Parent)
Record name Cysteamine bitartrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027761199
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID801026168
Record name Cysteamine bitartrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801026168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27761-19-9
Record name Cysteamine bitartrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27761-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cysteamine bitartrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027761199
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cysteamine bitartrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801026168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (mercaptoethyl)ammonium hydrogen tartrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.204
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYSTEAMINE BITARTRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QO84GZ3TST
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cysteamine Bitartrate
Reactant of Route 2
Cysteamine Bitartrate
Reactant of Route 3
Cysteamine Bitartrate
Reactant of Route 4
Cysteamine Bitartrate
Reactant of Route 5
Cysteamine Bitartrate
Reactant of Route 6
Cysteamine Bitartrate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。